2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide often involves starting from basic chemical precursors such as acetic acid derivatives, benzoyl chlorides, or thiosemicarbazides. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized starting from 2-(4-methylphenyl)acetic acid and evaluated for anticancer activity, highlighting the importance of precise chemical modifications in achieving desired biological effects (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including their benzamide variants, is often confirmed through spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. These methods provide insights into the compound's geometry, electronic structure, and potential intermolecular interactions which are crucial for understanding their biological activity. Studies like those by Dani et al. (2013) on thiadiazol-amine derivatives emphasize the role of hydrogen bonding and π-π interactions in stabilizing these compounds' molecular structures (Dani et al., 2013).
Scientific Research Applications
Anticancer Activity
A series of N-substituted benzamide derivatives, including structures related to 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, have been synthesized and evaluated for their anticancer properties. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. Notably, certain derivatives exhibited higher anticancer activities than reference drugs like etoposide, indicating their potential as novel anticancer agents (Ravinaik et al., 2021).
Photophysical Properties
The synthesis and fluorescence characteristics of N-substituted benzamide complexes containing thiadiazole rings have been explored for their photophysical properties. These compounds, including derivatives of 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), suggesting their applicability in material sciences and sensor technologies (Zhang et al., 2017).
Antimicrobial Agents
Thiadiazole derivatives, including those structurally related to 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, have been synthesized and shown to possess potent antimicrobial activity. These compounds have demonstrated efficacy against various bacterial and fungal strains, outperforming some reference drugs in inhibitory tests. This highlights their potential as leads for the development of new antimicrobial agents (Bikobo et al., 2017).
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives have been studied for their gelation behavior, revealing insights into the role of methyl functionality and non-covalent interactions in gelation. Certain derivatives displayed gelation towards ethanol/water and methanol/water mixtures, suggesting their application in the design of novel supramolecular gelators for technological and biomedical uses (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and pyrazoline derivatives, have been reported to exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, and anticancer properties, suggesting that these compounds may interact with multiple targets within the cell .
Mode of Action
Similar compounds have been shown to exhibit anti-proliferative effectiveness against cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to affect the activity of carbonic anhydrase ix , an enzyme involved in maintaining pH homeostasis in cancer cells .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against cancer cells .
Future Directions
The future directions for research on 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide and other 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . Additionally, more research could be conducted to better understand their mechanism of action and to develop safer and more effective therapeutic strategies .
properties
IUPAC Name |
2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)15(20)18-16-17-14(19-21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBWCLOTVHKIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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